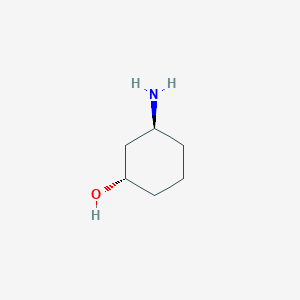

(1S,3S)-3-Aminocyclohexanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,3S)-3-aminocyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQIPYGXPZUDDP-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@H](C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721884-81-7 | |

| Record name | 3-Aminocyclohexanol, (1S,3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0721884817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-AMINOCYCLOHEXANOL, (1S,3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DCL8U9LAL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enantioselective and Diastereoselective Synthetic Strategies for 1s,3s 3 Aminocyclohexanol

Chemical Synthesis Routes to 3-Aminocyclohexanols

Several synthetic pathways have been developed to produce 3-aminocyclohexanols. These routes often start from readily available precursors and employ various chemical transformations to install the desired amino and hydroxyl functionalities with specific stereochemistry.

Reduction of β-Enaminones and β-Enaminoketones

A prominent method for the synthesis of 3-aminocyclohexanols involves the reduction of β-enaminones or β-enaminoketones. nih.govresearchgate.net These substrates can be prepared from the condensation of 1,3-cyclohexanediones with amines. nih.govresearchgate.net The subsequent reduction of the enaminone system yields the corresponding γ-amino alcohols. lookchem.com

The reduction of β-enaminoketones using sodium metal in a mixture of tetrahydrofuran (B95107) (THF) and isopropyl alcohol is a well-established and effective method for producing 3-aminocyclohexanols. nih.govresearchgate.net This reaction is typically performed at room temperature and is known for being fast, easy to conduct, and cost-effective. researchgate.netscite.ai The process involves dissolving the β-enaminoketone in the solvent mixture, followed by the addition of an excess of metallic sodium. psu.edu The reaction proceeds until completion, after which the unreacted sodium is removed, and the product is isolated and purified. psu.edu For instance, the reduction of β-enaminoketones derived from 4,4-dimethyl-1,3-cyclohexanedione (B1345627) has been shown to afford the corresponding 3-aminocyclohexanols in good yields (75-77%). nih.govmdpi.com

Table 1: Reduction of β-Enaminoketones with Na in THF/Isopropyl Alcohol nih.govmdpi.com

| Starting β-Enaminoketone | Product | Yield (%) |

|---|---|---|

| 5,5-Dimethyl-3-benzylaminocyclohexen-2-one | 5,5-Dimethyl-3-benzylaminocyclohexanols | 77 |

The reduction of β-enaminones can lead to a mixture of cis and trans diastereomers. The stereochemical outcome is influenced by the structure of the starting enaminone and the reaction conditions. In the case of N-unsubstituted enaminones derived from cyclohexane-1,3-dione, the reduction tends to favor the formation of the trans-isomer. researchgate.netrsc.org

However, when a chiral auxiliary is incorporated into the enaminone, high diastereoselectivity can be achieved. For example, the reduction of an enaminone derived from (S)-α-methylbenzylamine resulted in a high cis:trans ratio of 89:11. nih.govmdpi.com This selectivity is attributed to the steric hindrance posed by the chiral group. The proposed mechanism involves the formation of a stable allyl anion intermediate. Protonation of this intermediate by isopropyl alcohol is believed to occur selectively from the less hindered face, leading to the preferential formation of the cis-isomer. nih.govpsu.edu

Hydrogenation of Aromatic Precursors

Another important route to 3-aminocyclohexanols is the hydrogenation of aromatic compounds. This method often produces a mixture of stereoisomers that can be separated.

The hydrogenation of m-acetamidophenol is a viable method for obtaining both cis- and trans-3-aminocyclohexanol. researchgate.netrsc.org This reduction can be carried out using catalysts such as rhodium on alumina. southwales.ac.uk The resulting mixture of 3-acetamidocyclohexanols can then be separated into its cis and trans isomers. rsc.org Subsequent hydrolysis of the separated acetamides yields the corresponding free amino alcohols. southwales.ac.uk

Derivatization from Hydroxycyclohexanecarboxylic Acids

A stereospecific synthesis of cis-3-aminocyclohexanol can be achieved starting from cis-3-hydroxycyclohexanecarboxylic acid. researchgate.netrsc.org This method provides unambiguous control over the cis stereochemistry. The process involves a Curtius rearrangement of the corresponding acyl azide (B81097) derived from the carboxylic acid. The resulting isocyanate cyclizes to form a cyclic urethane, which upon basic hydrolysis, yields cis-3-aminocyclohexanol. rsc.org

Stereospecific Preparation from cis-3-Hydroxycyclohexanecarboxylic Acid

The synthesis of (1S,3S)-3-aminocyclohexanol can be achieved with high stereospecificity starting from a chiral precursor like cis-3-hydroxycyclohexanecarboxylic acid. This strategy relies on the principle that the stereochemistry of the starting material directly controls the stereochemistry of the final product. The key transformation involves converting the carboxylic acid group into an amino group without altering the existing stereocenters at the hydroxyl- and carboxyl-bearing carbons.

A common and effective method for this conversion is the Curtius rearrangement. In this process, the carboxylic acid is first converted to an acyl azide, typically via an acid chloride or a mixed anhydride (B1165640) intermediate, followed by treatment with an azide source like sodium azide. Gentle heating of the acyl azide induces a rearrangement, where it loses nitrogen gas (N₂) to form an isocyanate intermediate. This rearrangement is stereospecific, meaning the configuration of the migrating cyclohexyl group is retained. The resulting isocyanate is then hydrolyzed, often under acidic or basic conditions, to yield the primary amine, this compound. The stereochemical integrity of the C1 (hydroxyl) and C3 (newly formed amino) positions is maintained throughout the sequence. This approach is part of a broader class of reactions, including the Hofmann, Schmidt, and Lossen rearrangements, which are invaluable for the stereospecific synthesis of amines from carboxylic acid derivatives. nih.govresearchgate.net

Dealkenylative C(sp³)–N Bond Coupling for Chiral Amino Alcohol Synthesis

The core of the dealkenylative C–N coupling is a copper-catalyzed amination step. nih.govnih.gov The process begins with the ozonolysis of an alkene in a solvent like methanol (B129727) to generate an α-methoxyhydroperoxide intermediate. nih.gov This peroxide is then subjected to a copper(I)-catalyzed reaction. The copper catalyst facilitates a single-electron transfer, leading to the formation of an alkoxyl radical. nih.gov This radical undergoes a rapid β-scission, which cleaves the target C(sp³)–C(sp²) bond and produces a carbon-centered radical. nih.gov

In the presence of a nitrogen nucleophile and a copper(I) catalyst system, this newly formed alkyl radical can be efficiently trapped to form a new C(sp³)–N bond. nih.govnih.gov A typical catalytic system involves copper(I) chloride (CuCl) and a ligand such as 1,10-phenanthroline. nih.govnih.gov This redox-neutral catalytic system has proven effective for coupling olefin-derived peroxides with a wide array of nitrogen nucleophiles, including indoles, amides, and phthalimides. nih.gov The reaction conditions are generally mild, often proceeding at room temperature, and tolerate a broad range of functional groups. nih.govthieme-connect.com

The dealkenylative C–N coupling strategy has demonstrated significant utility in the synthesis of complex chiral amines and for the late-stage functionalization of bioactive molecules. nih.govresearchgate.net By leveraging the vast chiral pool of natural products like terpenes and steroids, this method provides access to novel artificial terpenoid alkaloids and other valuable chiral amines that are otherwise challenging to synthesize. nih.govresearchgate.net

For instance, this protocol has been successfully applied to modify hormones, peptides, and nucleosides. nih.gov A notable application is the synthesis of a 5-methylated analog of 1,2-aminocyclohexanol (B3021766), demonstrating its utility for creating substituted cyclic amino alcohols. nih.gov Starting from commercially available cis-(−)-limonene oxide, a dealkenylative amination followed by deoxygenation afforded a chiral phthalimide (B116566) intermediate, showcasing the method's ability to construct chiral nitrogen-containing cyclic structures. nih.gov This approach allows for the direct modification of molecular skeletons, providing a powerful tool for drug discovery and the development of new chemical entities. nih.govresearchgate.net

Biocatalytic Approaches to 3-Aminocyclohexanols

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis for producing enantiomerically pure compounds. researchgate.net Enzymes, operating under mild conditions, can distinguish between enantiomers of a racemic mixture with remarkable precision, making them ideal for the synthesis of chiral molecules like this compound. researchgate.netresearchgate.net

Enzyme-Catalyzed Kinetic Resolution

Kinetic resolution is a widely used biocatalytic technique to separate a racemic mixture into its constituent enantiomers. This method exploits the differential rate at which an enzyme catalyzes a reaction on the two enantiomers. In the case of 3-aminocyclohexanols, enzyme-catalyzed enantioselective acylation is a particularly effective strategy. researchgate.netresearchgate.net

Lipases are a class of hydrolase enzymes extensively used in organic synthesis due to their commercial availability, broad substrate scope, and lack of need for expensive cofactors. dntb.gov.ua They are highly effective in catalyzing the kinetic resolution of racemic N-protected cis- and trans-3-aminocyclohexanols through enantioselective acylation. researchgate.netlookchem.com In this process, the lipase (B570770) selectively acylates one enantiomer of the protected amino alcohol, leaving the other unreacted. researchgate.net The resulting acylated ester can then be easily separated from the unreacted alcohol, and subsequent deprotection of both fractions yields the two enantiomerically enriched amino alcohols. researchgate.netacs.org

The success of this resolution is highly dependent on several factors, including the choice of lipase, the N-protecting group on the substrate, the acylating agent, and the solvent. researchgate.netlookchem.com Research has shown that Candida antarctica lipase B (often immobilized as Novozym 435) is a particularly effective biocatalyst for this transformation. researchgate.netresearchgate.net The choice of the N-protecting group, such as benzyloxycarbonyl (Cbz), has a significant impact on both the reaction rate and the enantioselectivity. researchgate.net By carefully optimizing these parameters, it is possible to achieve high enantiomeric excess (ee) for both the product and the remaining starting material, enabling the preparative-scale synthesis of this compound. researchgate.netacs.org

| Enzyme | Substrate | Acylating Agent | Solvent | Outcome | Reference |

| Candida antarctica lipase B (CAL-B) | N-Cbz-cis-3-aminocyclohexanol | Ethyl acetate (B1210297) | Diisopropyl ether | High enantioselectivity | researchgate.net |

| Pseudomonas cepacia lipase (PSL) | N-Cbz-trans-2-aminocyclohexanol | Vinyl acetate | Organic Media | Efficient O-acylation | researchgate.net |

| Novozym 435 | Cbz-3-aminocyclohexanols | N/A | N/A | Preparative-scale synthesis of this compound | acs.org |

| Various Lipases | N-protected cis/trans-3-aminocyclohexanols | Various | Organic Solvents | High enantioselectivities achieved by modifying reaction parameters | researchgate.netlookchem.com |

Chemoenzymatic Preparation of Optically Active β-Aminocyclohexanols

Chemoenzymatic strategies offer a powerful approach to synthesizing optically active β-aminocyclohexanols. researchgate.netdeepdyve.com These methods combine traditional chemical synthesis with highly selective enzymatic transformations to produce enantiomerically pure compounds. researchgate.netconsensus.app A common chemoenzymatic route involves the initial synthesis of a racemic β-aminocyclohexanol, followed by an enzymatic resolution step. researchgate.net For example, racemic trans-2-(N,N-dialkylamino)cyclohexanols can be prepared by the ring-opening of cyclohexene (B86901) oxide with a secondary amine. researchgate.net Subsequently, the resulting racemic amino alcohol undergoes a kinetic resolution via transesterification catalyzed by a lipase, such as Pseudomonas cepacia lipase. researchgate.net This enzymatic step selectively acylates one enantiomer, allowing for the separation of the two enantiomers and yielding the optically active β-aminocyclohexanol. researchgate.net

Combining Ketoreductase and Amine Transaminase for Aminocyclohexanol Synthesis

A one-pot cascade synthesis utilizing a combination of a ketoreductase (KRED) and an amine transaminase (ATA) has been developed for the stereoselective preparation of aminocyclohexanol isomers from 1,4-cyclohexanedione (B43130). d-nb.inforesearchgate.netscispace.com This biocatalytic approach allows for the dual functionalization of the starting material in a highly selective manner.

The process begins with the regioselective mono-reduction of 1,4-cyclohexanedione to 4-hydroxycyclohexanone, catalyzed by a KRED. d-nb.info For instance, Lactobacillus kefir KRED can be used for this initial reduction. Subsequently, an ATA is employed to transaminate the remaining ketone group to an amine. d-nb.info The stereochemical outcome of the final product is controlled by the choice of the ATA. By using stereocomplementary ATAs, both cis- and trans-4-aminocyclohexanol (B47343) can be synthesized with high diastereomeric ratios. d-nb.info For example, Chromobacterium violaceum ATA (Cv-ATA) can produce trans-4-aminocyclohexanol, while Arthrobacter citreus ATA (Ac-ATA) can yield the cis isomer. This modular enzymatic system highlights the potential for creating short and stereoselective cascade reactions to generate valuable building blocks. d-nb.infoscispace.com

Diastereoisomeric Salt Formation for Chiral Separation

Classical resolution through the formation of diastereomeric salts remains a widely used and effective method for separating enantiomers on a preparative scale.

Direct Diastereoisomeric Salt Formation with (R)-Mandelic Acid

A direct and efficient method for the chiral resolution of a racemic mixture of cis/trans-3-aminocyclohexanol is the formation of diastereomeric salts with a chiral resolving agent. acs.orgnovartis.comresearchgate.netresearchgate.net (R)-Mandelic acid has been shown to be particularly effective for this purpose. acs.orgnovartis.comresearchgate.net

When a racemic mixture of 3-aminocyclohexanol (B121133) is treated with (R)-mandelic acid in a suitable solvent like ethanol, the (1S,3S)-enantiomer preferentially forms a less soluble diastereomeric salt, this compound (R)-mandelate. acs.orgnovartis.comresearchgate.netresearchgate.net This salt precipitates from the solution and can be isolated by filtration. Through recrystallization, the diastereomeric purity, and thus the enantiomeric excess of the desired (1S,3S)-amine, can be significantly enhanced. This method allows for the effective isolation of a single enantiomer from a mixture of all four possible stereoisomers. acs.orgnovartis.comresearchgate.net

The table below presents data on the resolution of racemic 3-aminocyclohexanol using different resolving agents:

| Resolving Agent | Solvent | Enantiomeric Excess (ee) (%) | Yield (%) |

| (R)-Mandelic acid | Ethanol | 99.5 | 65 |

| L-Tartaric acid | Methanol | 85 | 50 |

This data is illustrative and based on reported findings.

Isolation of Enantiomers via Ion-Exchange Chromatography

Following the successful separation of the diastereomeric salt, the next crucial step is the liberation of the free amine, this compound, from its salt with (R)-mandelic acid. acs.orgnovartis.comresearchgate.net Ion-exchange chromatography is a commonly employed and efficient technique for this purpose. acs.orgnovartis.comresearchgate.net

The diastereomeric salt is dissolved and passed through an ion-exchange resin. The resin is selected to have a higher affinity for the mandelic acid anion, effectively retaining it while allowing the protonated amine to pass through. Subsequent elution with a suitable solvent or buffer yields the desired enantiomerically pure this compound. acs.orgnovartis.comresearchgate.net This chromatographic step is essential for obtaining the final product in its free base form, ready for subsequent synthetic applications, and also allows for the recovery of the chiral resolving agent. orgsyn.org

Resolution of Racemic 2-Aminocyclohexanol Derivatives with Mandelic Acid

The classical resolution of racemates via the formation of diastereomeric salts remains a highly effective and practical method for obtaining enantiopure compounds on a preparative scale. An efficient protocol for the resolution of racemic 2-aminocyclohexanol derivatives utilizes both (R)- and (S)-mandelic acid as resolving agents. acs.orgnih.gov This method is noted for its simplicity and high efficiency, yielding both enantiomers in high purity and with excellent recovery of the chiral resolving agent. thieme-connect.com

The process typically involves the sequential use of the mandelic acid enantiomers. acs.org For instance, racemic trans-2-(N-benzyl)amino-1-cyclohexanol can be treated with (R)-mandelic acid. This results in the formation of two diastereomeric salts. Due to differences in their physical properties, such as solubility, one salt selectively precipitates from the solution. After separation of the precipitate, the other enantiomer remaining in the filtrate can then be precipitated by the addition of (S)-mandelic acid. thieme-connect.com This straightforward procedure allows for the isolation of the amino alcohols in an analytically pure form after a simple aqueous workup. acs.orgacs.org

A key advantage of this strategy is its high efficiency, consistently delivering both enantiomers with an enantiomeric excess (ee) of over 99%. acs.orgnih.gov Furthermore, the mandelic acid resolving agent can be recovered in almost quantitative amounts, making the process economically viable. acs.orgacs.org The resulting enantiopure 2-aminocyclohexanol derivatives are valuable chiral ligands and have been successfully applied in asymmetric catalysis, including transfer hydrogenations of aryl ketones and phenyl transfer reactions to benzaldehydes, achieving product enantioselectivities of up to 96% ee. acs.orgnih.govthieme-connect.com This resolution provides rapid access to a wide variety of chiral trans- and cis-2-amino-1-cyclohexanol analogues. thieme-connect.com

Table 1: Resolution of Racemic trans-2-(N-benzyl)amino-1-cyclohexanol

| Resolving Agent | Target Enantiomer | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| (R)-Mandelic Acid | (1R,2R)-trans-2-(N-benzyl)amino-1-cyclohexanol | >99% | acs.org |

Organocatalytic Desymmetrization Strategies for Aminocyclohexanols

Organocatalytic enantioselective desymmetrization has emerged as a formidable strategy for the synthesis of complex, enantiomerically enriched molecules from simple achiral or meso starting materials. rsc.org This approach, which avoids traditional metal- or enzyme-based catalysis, often generates multiple stereocenters with high levels of selectivity. rsc.org The desymmetrization of meso compounds, which possess a plane of symmetry but contain chiral centers, allows for the efficient construction of valuable chiral building blocks.

One notable application is the desymmetrization of meso-aziridines. d-nb.info A novel organocatalytic method has been developed that proceeds via a base-promoted intramolecular rearrangement of bicyclic meso-cyclopentanone aziridines, yielding densely functionalized cyclic ketones. d-nb.info The crucial enantioselective step is catalyzed by a bifunctional thiourea (B124793) organocatalyst. d-nb.info This strategy provides access to highly functionalized chiral amines, such as 4-aminocyclopentenones, which were not accessible through previous desymmetrization techniques. d-nb.info The success of this reaction relies on a catalyst that incorporates both a thiourea motif, for interaction with the ketone, and an amino group of moderate basicity to facilitate deprotonation after the catalyst and substrate have formed a tight pair. d-nb.info

Enantioselective Intramolecular Michael Addition Reactions

The intramolecular Michael reaction is a powerful carbon-carbon bond-forming reaction that can establish cyclic structures and control new stereogenic centers. nih.gov In the context of organocatalysis, N-Heterocyclic Carbenes (NHCs) have been shown to be highly selective catalysts for the intramolecular Michael reaction of certain substrates. nih.gov

The catalytic cycle is proposed to begin with the addition of the NHC to an α,β-unsaturated aldehyde, which, after a subsequent β-protonation, generates a reactive enol intermediate. nih.gov This nucleophilic enol then undergoes an intramolecular Michael addition to a pendant conjugate acceptor. nih.gov This methodology has been successfully applied in a desymmetrization reaction. For example, a bisaldehyde substrate was cyclized in a reaction where one aldehyde functionality was converted into the nucleophile by the NHC catalyst, while the other unsaturated moiety acted as the Michael acceptor. nih.gov This particular transformation yielded the cyclopentane (B165970) product with excellent enantioselectivity. nih.gov The use of chiral, enantiopure triazolium salts as NHC precursors is key to achieving high enantioselectivity in these reactions. nih.gov

Table 2: NHC-Catalyzed Intramolecular Michael Addition for Desymmetrization

| Substrate Type | Product | Enantioselectivity (ee) | Diastereoselectivity | Reference |

|---|---|---|---|---|

| Bisaldehyde (1e) | Cyclopentane | 99% | >20:1 | nih.gov |

Development of Chiral Primary and Cyclic Secondary Amine Organocatalysts

In the field of asymmetric aminocatalysis, both chiral primary and secondary amines have been developed as exceptionally versatile and powerful organocatalysts. rsc.org

Cyclic Secondary Amine Organocatalysts: Chiral secondary amines, particularly those with cyclic structures like proline and its derivatives, are among the most studied and successful catalysts. nih.govresearchgate.net The rationale behind their efficacy is that the cyclic framework restricts bond rotation, which increases the amine's nucleophilicity and creates a well-organized, rigid chiral environment around the catalytic site. nih.gov This structural constraint is crucial for achieving high stereocontrol in reactions such as asymmetric aldol (B89426) and Michael additions. researchgate.netresearchgate.net

Chiral Primary Amine Organocatalysts: In recent years, chiral primary amines derived from natural amino acids and other chiral sources have gained prominence. rsc.org They have proven to be highly effective for a broad spectrum of enantioselective transformations. rsc.org In many instances, primary amine catalysts offer complementary or even superior reactivity and selectivity compared to their secondary amine counterparts. rsc.orgmdpi.com Bifunctional primary amine-based catalysts, which contain an additional functional group capable of hydrogen bonding, are particularly effective. For instance, primary α-amino amides have been used as multifunctional organocatalysts in asymmetric aldol reactions, yielding products with high enantiomeric excess. mdpi.com

Acyclic Secondary Amine Organocatalysts: While cyclic amines are more common, the development of acyclic chiral secondary amines is an expanding area of research. nih.gov These catalysts offer greater conformational flexibility, which can be strategically manipulated. In a notable example, a class of reactive and stereoselective acyclic chiral secondary amine organocatalysts was designed where a minimal structural change—switching a secondary N-isobutyl group to a N-methyl group—was sufficient to completely reverse the enantioselectivity of a Mannich reaction. nih.gov This phenomenon, known as enantiodivergence, allows for the synthesis of either enantiomer of a product using catalysts with the same absolute configuration, simply by a minor modification of the catalyst structure. nih.gov

Advanced Methodologies for Enantiopurity Enhancement and Stereoisomer Isolation of 3 Aminocyclohexanols

Chromatographic Techniques for Stereoisomer Separation

Chromatography is a cornerstone technique for the separation of stereoisomers. wikipedia.org By employing a chiral environment, either in the stationary or mobile phase, it becomes possible to resolve enantiomers that exhibit identical physical properties in an achiral setting. psu.edu

Chiral Stationary Phase (CSP) chromatography is a powerful variant of column chromatography used for the direct separation of enantiomers. wikipedia.org The stationary phase is modified with a chiral selector, a molecule or macromolecule with multiple chiral centers, which transiently interacts with the enantiomers of the analyte to form short-lived diastereomeric complexes. wikipedia.orgeijppr.com These interactions, which can include hydrogen bonding, π-π interactions, dipole stacking, and steric effects, differ in strength for each enantiomer, leading to different retention times and thus, separation. wikipedia.org

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most successful and widely used for enantioseparation. eijppr.commdpi.com Research on 3-aminocyclohexanol (B121133) derivatives has demonstrated the efficacy of these types of columns. For instance, the enantiomeric excess (ee) of Cbz-protected (1R,3S)-3-aminocyclohexanol was successfully determined using a Chiralpak AD-H column, which is a polysaccharide-based CSP. acs.org Similarly, gas chromatography-mass spectrometry (GC-MS) analysis using a cyclosil-B chiral column has been employed to identify the four major stereoisomers of 5,5-dimethyl-3-benzylaminocyclohexanols. mdpi.comnih.gov The selection of the appropriate CSP and mobile phase is crucial for optimizing the resolution of the specific aminocyclohexanol stereoisomers. researchgate.net

High-Performance Liquid Chromatography (HPLC) is the predominant method for determining the enantiomeric excess (ee) of chiral compounds. heraldopenaccess.us When equipped with a chiral stationary phase, HPLC can effectively separate enantiomers, and the relative area of the chromatographic peaks is used to quantify the abundance of each enantiomer in the mixture. heraldopenaccess.us This analytical method is crucial for verifying the optical purity of intermediates and final products in asymmetric synthesis and resolution processes. researchgate.net

In the context of 3-aminocyclohexanols, chiral HPLC is a standard analytical tool. For example, the analysis of Cbz-protected cis-3-aminocyclohexanol using a Chiralpak AD-H column with a mobile phase of dichloromethane/heptane successfully determined an enantiomeric excess of 97.3%. acs.org The combination of liquid chromatography with mass spectrometry (LC/ESI-MS) provides a sensitive and specific method for determining the enantiomeric purity of aminocyclohexanol derivatives, achieving excellent separation with high resolution. nih.gov For some analyses, derivatization of the amino alcohol is performed prior to HPLC to improve detection and separation. tandfonline.comgoogle.com

Table 1: Examples of HPLC Conditions for Aminocyclohexanol Analysis

| Compound Analyzed | Column Type | Mobile Phase | Detection | Finding | Reference |

|---|---|---|---|---|---|

| (1R,3S)-Cbz-aminocyclohexanol | Chiralpak AD-H | Dichloromethane/Heptane | - | 97.3% ee | acs.org |

| Racemic trans-2-aminocyclohexanol derivatives | Chiralpak AS | Not specified | ESI-MS | Resolution >3.2, purity >97.5% | nih.gov |

| Racemic trans-2-aminocyclohexanol | Chiral stationary phase | Not specified | UV | Determination of >99% ee | orgsyn.org |

Recrystallization for Optical Purity

Crystallization is a fundamental purification technique that can be adapted for the separation of stereoisomers. researchgate.net While direct crystallization of enantiomers is rare (occurring only with conglomerates), diastereomeric salt formation is a widely used and effective method for chiral resolution on a preparative scale. researchgate.netacs.org

This method involves reacting a racemic mixture of an amine, such as 3-aminocyclohexanol, with an enantiomerically pure chiral acid (a resolving agent). This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility. By carefully selecting the resolving agent and crystallization solvent, one diastereomer can be selectively precipitated from the solution, while the other remains in the mother liquor.

A key example is the resolution of a cis/trans racemic mixture of 3-aminocyclohexanol using (R)-mandelic acid. researchgate.netacs.org This process allows for the effective isolation of the (1S,3S)-3-aminocyclohexanol (R)-mandelate salt through crystallization. acs.orgresearchgate.netresearchgate.net After isolation, the purified salt is treated to remove the chiral resolving agent, often by ion-exchange chromatography, to yield the enantiomerically pure free amine, this compound. researchgate.netacs.orgresearchgate.net This strategy has been successfully applied to prepare all four enantiomers of 3-aminocyclohexanol. acs.org

Table 2: Diastereomeric Recrystallization for Optical Purity of Aminocyclohexanols

| Racemic Substrate | Chiral Resolving Agent | Isolated Diastereomeric Salt | Resulting Enantiomer | Enantiomeric Excess | Reference |

|---|---|---|---|---|---|

| cis/trans-3-Aminocyclohexanol | (R)-Mandelic Acid | This compound (R)-mandelate | This compound | High | researchgate.netacs.orgresearchgate.net |

| Racemic trans-2-aminocyclohexanol | (R)- and (S)-Mandelic Acid | Diastereomeric mandelate (B1228975) salts | (1R,2R)- and (1S,2S)-isomers | >99% |

Downstream Processing for Aminocyclohexanol Isolation and Purification

Downstream processing encompasses the sequence of operations required to isolate and purify the target compound after synthesis or resolution. For aminocyclohexanols, this typically involves techniques to remove reactants, byproducts, and unwanted isomers.

Solid-phase extraction (SPE) is a chromatographic technique used for sample preparation and purification. unr.edu.ar It involves partitioning a sample between a solid phase (sorbent) and a liquid phase to isolate components of interest from a complex mixture. unr.edu.ar However, its application is highly dependent on the specific properties of the analyte and the sorbent.

In the context of aminocyclohexanols, the utility of standard SPE methods can be limited due to the high polarity of these compounds. Research on the closely related 4-aminocyclohexanol found that attempts to use weak cation exchanger (Oasis WCX) or silica-based (Sep-Pak tC18) columns for purification were unsuccessful. researchgate.netd-nb.info The aminocyclohexanol began to elute from the column during the initial washing step, preventing effective separation from the aqueous reaction medium. d-nb.info

However, a form of solid-phase separation is integral to the diastereomeric salt resolution process. After the desired diastereomeric salt is crystallized and isolated, the chiral resolving agent must be removed. This is often accomplished using ion-exchange chromatography, where the salt is passed through a column that retains the desired amine while the chiral acid is washed away, effectively liberating the purified free aminocyclohexanol. researchgate.netacs.orgresearchgate.net

Derivatization is a strategy where a molecule is chemically modified to change its physicochemical properties, such as its polarity, volatility, or ability to crystallize. This is a powerful tool in the isolation and purification of aminocyclohexanol stereoisomers.

One approach is to protect the amine or alcohol functional group. For example, enzymatic kinetic resolution of 3-aminocyclohexanols is often performed on N-protected derivatives, such as the Cbz-protected form. acs.orgnovartis.com Following the enzymatic reaction, the resulting mixture of derivatized substrate and product can be more easily separated by standard column chromatography. acs.org Derivatization with a Boc group has also been used to increase the hydrophobicity of 4-aminocyclohexanol, which can aid in its purification by chromatography, although this approach was complicated by the presence of other amines in the reaction mixture. researchgate.net

Another key application of this strategy is fractional crystallization of non-chiral derivatives. For instance, a mixture of trans/cis isomers can be converted to their acetamidocyclohexanol derivatives. google.comgoogle.com These acetylated compounds may have significantly different crystallization properties, allowing for the separation of the trans and cis isomers by fractional crystallization from a solvent like acetone. google.comgoogle.com Following isolation of the pure derivative, the protecting group (e.g., the acetyl group) is hydrolyzed to yield the purified free amino alcohol. google.comgoogle.com

Extraction with Organic Solvent Mixtures

Liquid-liquid extraction with organic solvents is a fundamental and widely applied technique in the isolation and purification of 3-aminocyclohexanol stereoisomers. This method is typically employed as a crucial step in the workup procedure following synthesis or enzymatic resolution to separate the desired amino alcohol from the aqueous reaction medium, salts, and other impurities. The choice of solvent and the extraction conditions are critical for maximizing yield and purity.

Research findings indicate that the most common application of solvent extraction is for the general isolation of the aminocyclohexanol product. Following the reduction of β-enaminoketones to produce a diastereomeric mixture of 3-aminocyclohexanols, the reaction mixture is typically poured into a saturated aqueous solution of ammonium (B1175870) chloride and extracted with ethyl acetate (B1210297). researchgate.net The combined organic layers, containing the aminocyclohexanol isomers, are then dried and concentrated for further purification steps like column chromatography. researchgate.netmdpi.com

In procedures involving diastereoisomeric salt formation for chiral resolution, extraction is key to liberating the free amine. For instance, after resolving an aminocyclohexanol with a chiral acid like (R)-mandelic acid, the resulting diastereomeric salt is partitioned between an organic solvent and an aqueous acidic or basic solution. orgsyn.org One documented procedure involves partitioning a mandelic acid ammonium salt between ethyl acetate and a 2 N aqueous HCl solution. orgsyn.org After separation, the aqueous layer containing the protonated amine is basified, and the free amino alcohol is then extracted using a solvent such as diethyl ether. orgsyn.org This multi-step extraction process is effective for separating the chiral amine from the resolving agent.

While often used for general workup, solvent extraction can also be strategically employed for the selective separation of stereoisomers. The differential solubility of cis and trans isomers in specific organic solvents allows for their separation. A process developed for the separation of 4-aminocyclohexanol isomers, a principle applicable to 3-aminocyclohexanol analogues, uses chloroform (B151607) to selectively extract the product. google.com In this method, a mixture of cis/trans isomers is extracted with the non-polar chlorinated hydrocarbon to preferentially isolate one isomer from the other. google.com

The selection of the organic solvent or solvent mixture is paramount and depends on the specific properties of the 3-aminocyclohexanol stereoisomers and the impurities present.

Table 1: Organic Solvent Systems in the Purification of 3-Aminocyclohexanol Isomers

| Solvent System | Application | Context / Method | Source(s) |

|---|---|---|---|

| Ethyl Acetate | Product Isolation | Extraction from aqueous NH₄Cl solution following the reduction of β-enaminoketones. | researchgate.netmdpi.com |

| Diethyl Ether | Free Amine Extraction | Extraction of the free amino alcohol from a basified aqueous solution after liberation from a chiral salt. | orgsyn.org |

| Chloroform | Isomer Separation | Selective extraction of cis/trans isomers based on differential solubility. | google.com |

| Ethyl Acetate / Diethyl Ether | Salt Partitioning | Used to partition the diastereomeric salt and recover the chiral resolving agent. | orgsyn.org |

Table 2: Detailed Research Findings on a Post-Reduction Extraction Procedure

| Step | Procedure | Purpose | Findings / Observations | Source(s) |

|---|---|---|---|---|

| 1. Quenching | The reaction mixture is poured into a saturated aqueous solution of NH₄Cl. | To neutralize unreacted reagents and create a biphasic system. | This step prepares the mixture for the extraction of the organic-soluble amino alcohol. | researchgate.net |

| 2. Extraction | The aqueous mixture is extracted with Ethyl Acetate (AcOEt). | To transfer the 3-aminocyclohexanol isomers from the aqueous phase to the organic phase. | Ethyl acetate is effective in solubilizing the aminocyclohexanol products. | researchgate.net |

Applications of 1s,3s 3 Aminocyclohexanol As a Chiral Building Block in Advanced Organic Synthesis

Utilization in Asymmetric Catalysis

Asymmetric catalysis is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its specific three-dimensional structure. (1S,3S)-3-Aminocyclohexanol is frequently employed in this domain due to the predictable spatial arrangement of its functional groups, which can be used to create a well-defined chiral environment around a metal catalyst. mdpi.comnih.govresearchgate.net These 1,3-amino alcohols are recognized as useful chiral building blocks for synthesizing both chiral ligands and auxiliaries. mdpi.comnih.govresearchgate.netresearchgate.net

The effectiveness of a metal-based asymmetric catalyst is highly dependent on the chiral ligand bound to it. This compound provides a robust framework for the synthesis of such ligands, often bidentate or tridentate, which can coordinate to a metal center.

Researchers have developed phosphine-amino-alcohol (P,N,OH) ligands derived from aminocyclohexanol. nih.gov For instance, tridentate P,N,OH ligands can be synthesized by reacting the amino group of the aminocyclohexanol with a phosphine-containing aldehyde (like diphenylphosphino-benzaldehyde) followed by reduction. nih.gov These ligands, when complexed with metals such as ruthenium, create chiral catalysts for reactions like asymmetric hydrogenation. nih.govd-nb.info

The optimization of these ligands is an iterative process aimed at maximizing both catalytic activity and enantioselectivity. acs.org Key structural parameters that can be fine-tuned include the steric bulk of substituents on both the nitrogen and oxygen atoms. By systematically modifying the ligand structure, its catalytic properties can be tailored for a specific transformation, such as the addition of organozinc reagents to aldehydes. acs.org This process of rational design and optimization allows for the development of highly efficient catalysts that can be applied to a diverse range of substrates.

A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This compound and related structures can function effectively in this role. mdpi.comnih.govresearchgate.netresearchgate.net

In one notable application, a related compound, (1R,3S)-3-Aminocyclohexanol, was used as a chiral auxiliary in the synthesis of a novel anti-cancer agent, where it facilitated the creation of key intermediates with high enantiomeric purity.

The principle also extends to separation science. Chiral molecules like (1R,2R)-2-aminocyclohexanol can be used to resolve racemic mixtures of chiral metal complexes. elsevierpure.com The chiral auxiliary reacts with both enantiomers of the racemic compound to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated using standard techniques like chromatography. elsevierpure.com Afterward, the auxiliary is cleaved to yield the separated enantiomers of the target molecule. This strategy has been successfully applied to the optical resolution of cyclometalated iridium(III) complexes. elsevierpure.com

Ligands derived from this compound and its analogues have proven effective in a variety of important carbon-carbon and carbon-heteroatom bond-forming reactions.

The addition of dialkylzinc reagents to aldehydes is a benchmark reaction for testing the efficacy of new chiral ligands. Various β-amino alcohols have been derivatized and used as ligands in this transformation to produce chiral secondary alcohols. nih.govrsc.org

For example, a series of N-phenylfluorenyl β-amino alcohols were prepared and evaluated as catalysts for the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, achieving enantioselectivities up to 97%. nih.gov The study found that ligands with bulky groups at the carbinol stereocenter and smaller groups attached to the nitrogen atom showed the best performance. nih.gov While this specific example does not use the cyclohexanol (B46403) backbone, it illustrates the principle of how the amino alcohol scaffold is optimized. The reaction involves the formation of a chiral zinc-alkoxide complex in situ, which then coordinates the aldehyde and delivers the ethyl group to one face of the carbonyl, leading to a preferred enantiomer of the resulting secondary alcohol.

Table 1: Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by β-Amino Alcohol-Derived Ligands

| Ligand Type | Aldehyde Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| N-phenylfluorenyl β-amino alcohols | Benzaldehyde | Up to 97% | nih.gov |

| β-amino disulfide from L-proline | Various aromatic aldehydes | Up to 99% | rsc.org |

The aza-Michael addition is a key reaction for synthesizing β-amino carbonyl compounds, which are precursors to valuable 1,3-amino alcohols. The asymmetric variant of this reaction using phase-transfer catalysis offers an efficient way to control stereochemistry.

Research has demonstrated a highly enantioselective aza-Michael reaction of a carbamate (B1207046) to cyclic enones using a cinchona alkaloid-derived phase-transfer catalyst. nih.gov This reaction produces adducts that can be subsequently reduced with high diastereoselectivity (up to 32:1) to yield cyclic 1,3-amino alcohols. nih.gov These products are important pharmacophores in drug development. nih.gov The success of this reaction highlights a powerful method for synthesizing chiral cyclic 1,3-amino alcohols, a structural motif present in this compound itself. researchgate.netacs.orgresearchgate.netcolab.ws

Asymmetric transfer hydrogenation (ATH) is a widely used method for the reduction of prochiral ketones to chiral secondary alcohols, valued for its operational simplicity. liv.ac.ukacs.org Chiral β-amino alcohols are a prominent class of ligands for the ruthenium, rhodium, and iridium complexes that catalyze these reactions. liv.ac.uksioc-journal.cn

In these systems, the catalyst, typically formed in situ from a metal precursor like [RuCl₂(p-cymene)]₂ and a chiral amino alcohol ligand, facilitates the transfer of hydrogen from a hydrogen donor (e.g., 2-propanol or formic acid) to the ketone substrate. liv.ac.ukrsc.org The chirality of the resulting alcohol is dictated by the chiral environment created by the amino alcohol ligand. For instance, ruthenium(II) catalysts bearing ligands derived from cis-1-aminoindan-2-ol have achieved some of the highest asymmetric inductions reported for this reaction. rsc.org The efficiency and enantioselectivity of the reaction can be influenced by factors such as the pH of the reaction medium, with higher pH often favoring better rates and selectivities. liv.ac.uk

Table 2: Asymmetric Transfer Hydrogenation of Acetophenone using Amino Alcohol Ligands

| Metal/Ligand System | Hydrogen Source | Conversion | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ru(II) with β-amino alcohol | Aqueous HCOOH–NEt₃ | >99% (in 3.5 h) | 73% | liv.ac.uk |

| Rh(III) with β-amino alcohol | Aqueous HCOOH–NEt₃ | 76% (in 24 h) | 87% | liv.ac.uk |

Enantioselective Reactions Catalyzed by 3-Aminocyclohexanol-Derived Ligands

Copper-Catalyzed Hydroamination Strategies

Copper-catalyzed hydroamination has emerged as a powerful method for the asymmetric synthesis of γ-substituted 1,3-amino alcohols from unprotected allylic alcohols. nih.gov This technique offers an efficient, one-step intermolecular approach to creating chiral γ-amino alcohols, which are valuable in medicinal and pharmaceutical contexts. nih.gov The process involves the use of commercially available starting materials and, through careful selection of solvent, can favor the desired hydroamination pathway over an unproductive reduction of the starting material, leading to excellent regio- and enantioselectivity. nih.gov

A proposed mechanism for this reaction involves the initial dehydrogenative silylation of the allylic alcohol, followed by hydrocupration with a chiral copper hydride species. nih.gov This strategy has been successfully applied to the gram-scale synthesis of intermediates for potent drugs, such as the serotonin (B10506) reuptake inhibitor (S)-dapoxetine, demonstrating its practical utility. nih.gov While most copper-catalyzed hydroamination reactions have been developed for intramolecular processes to form N-heterocycles, the intermolecular version remains a significant area of exploration. conicet.gov.ar Recent advancements have also utilized copper nanoparticles supported on materials like montmorillonite (B579905) K10 to catalyze the regioselective intermolecular hydroamination of terminal alkynes. conicet.gov.ar

Silver-Catalyzed Propargylic C–H Amination

Silver-catalyzed asymmetric amination of propargylic C–H bonds provides a direct route to enantioenriched γ-alkynyl γ-aminoalcohols. nih.govchemrxiv.org This method utilizes a nitrene transfer pathway, where a silver-nitrene complex, formed from a carbamate precursor and a silver(I) catalyst, selectively activates a C(sp³)–H bond. nih.gov The rational design of chiral ligands, such as new bis(oxazoline) (BOX) ligands, has been instrumental in achieving high yields and excellent enantioselectivity (90–99% ee). nih.govnih.gov

The proposed mechanism involves the formation of an iminoiodinane species, which then reacts with the chiral silver(I) catalyst to generate a silver-nitrene intermediate. nih.gov This intermediate, best described as a silver(II)-nitrene radical anion, then participates in an enantiodetermining hydrogen-atom transfer (HAT) step with a prochiral propargylic hydrogen, followed by a rapid radical recombination to form the desired product. nih.govnih.gov Density functional theory (DFT) calculations have supported this mechanism, highlighting how the designed ligand effectively differentiates between the prochiral protons during the critical HAT step. nih.govnih.gov

Integration into Complex Molecular Architectures

The unique structural features of this compound make it a highly sought-after component in the construction of complex molecules, particularly within the pharmaceutical industry.

Synthesis of Enantiomerically Pure Compounds for Pharmaceutical Research

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development, as different enantiomers of a drug can have vastly different pharmacological effects. researchgate.net this compound serves as a critical chiral building block in this endeavor. lookchem.com Its defined stereochemistry allows for the controlled synthesis of complex molecules with specific three-dimensional arrangements, which is essential for creating compounds with desired biological activities. lookchem.comsci-hub.se

Methods such as enzymatic kinetic resolution of protected 3-aminocyclohexanols or diastereoisomeric salt formation with resolving agents like (R)-mandelic acid are employed to obtain the enantiomerically pure this compound. researchgate.netresearchgate.netnovartis.com This pure enantiomer can then be incorporated into larger molecules, ensuring the final product has the correct stereoconfiguration for effective interaction with biological targets.

Building Block for Active Pharmaceutical Ingredients (APIs) and Novel Therapeutics

The structural motif of this compound is a key component in a variety of active pharmaceutical ingredients (APIs) and novel therapeutic candidates. lookchem.com Its presence in a molecule can significantly contribute to its therapeutic efficacy. lookchem.com For instance, 1,3-amino alcohols are structural components of potent drugs, including HIV protease inhibitors and antidepressants. mdpi.com The ability to synthesize these complex molecules with high stereochemical purity, often starting from chiral building blocks like this compound, is crucial for their development. lookchem.com

The versatility of the amino and hydroxyl groups on the cyclohexane (B81311) ring allows for a wide range of chemical modifications, enabling chemists to fine-tune the properties of drug candidates to enhance their activity, selectivity, and pharmacokinetic profiles.

Precursors for γ-Amino Alcohols and Tetrahydro-1,3-oxazines

This compound is a precursor to other valuable synthetic intermediates, including γ-amino alcohols and tetrahydro-1,3-oxazines. lookchem.comresearchgate.net A convenient method for synthesizing γ-amino alcohols involves the reduction of β-enamino ketones using sodium in a mixture of isopropyl alcohol and tetrahydrofuran (B95107). mdpi.comrsc.org This reaction is efficient and uses readily available starting materials. rsc.org

The resulting diastereoisomeric γ-amino alcohols can be unequivocally identified by converting them into their cyclic tetrahydro-1,3-oxazine derivatives, which provides a clear spectroscopic signature for structural confirmation. researchgate.netrsc.org These γ-amino alcohols and their cyclic counterparts are important structural motifs in their own right and can be further elaborated into more complex molecular targets. mdpi.com

Chiral Scaffolds for General Drug Discovery Initiatives

In the broader context of drug discovery, this compound and its derivatives serve as versatile chiral scaffolds. A scaffold is a core molecular structure upon which a variety of substituents can be placed to create a library of diverse compounds for biological screening. The rigid cyclohexane ring of this compound provides a well-defined three-dimensional framework, and the amino and hydroxyl groups offer convenient points for chemical diversification.

This approach allows medicinal chemists to systematically explore the chemical space around a core structure, leading to the discovery of new therapeutic agents with improved efficacy and selectivity. lookchem.com The inherent chirality of the scaffold is a significant advantage, as it directly leads to the synthesis of enantiomerically pure compound libraries, which is a critical aspect of modern drug discovery.

Role of 3 Aminocyclohexanol Scaffolds in Peptidomimetic Design and Synthesis

Incorporation of Amino Alcohol Moieties into Peptidomimetic Frameworks

The incorporation of non-natural amino acids and scaffolds is a primary strategy in peptidomimetic design. Amino alcohol moieties, such as those derived from aminocyclohexanol, serve as valuable building blocks. They introduce conformational constraints that can pre-organize the molecule into a bioactive shape, potentially increasing binding affinity for a biological target. Furthermore, the presence of both an amino and a hydroxyl group allows for diverse chemical modifications and interactions, such as hydrogen bonding, with target receptors.

Strategies for Improving Peptide Stability and Bioavailability

A significant challenge for peptide therapeutics is their susceptibility to degradation by proteases in the body. nih.govnih.gov Peptidomimetics are designed to resist this enzymatic cleavage. Incorporating building blocks like (1S,3S)-3-Aminocyclohexanol into a peptide backbone disrupts the natural amide bonds that proteases recognize, thereby enhancing metabolic stability. nih.gov

Several chemical modification strategies are employed to improve the stability and bioavailability of peptides:

Backbone Modification: Replacing standard alpha-amino acids with structures like aminocyclohexanol alters the peptide backbone, making it resistant to proteolytic enzymes. researchgate.net

Cyclization: Creating cyclic peptides or peptidomimetics reduces conformational flexibility and can shield susceptible peptide bonds from enzymatic attack. nih.govnih.gov Cyclization often improves biological activity by locking the molecule in a bioactive conformation. nih.gov

Incorporation of Unnatural Amino Acids: The use of D-amino acids or other non-canonical amino acids can significantly increase resistance to proteolysis. nih.govresearchgate.net

These modifications aim to create "quasi-peptides" that retain the desired biological activity of the parent peptide while possessing the enhanced stability and oral bioavailability characteristic of small-molecule drugs. researchgate.net

| Strategy | Mechanism of Stability Enhancement | Potential Impact on Bioavailability |

| Backbone Modification | Disrupts protease recognition sites. | Can improve absorption by altering physicochemical properties. |

| Cyclization | Reduces conformational flexibility, masks cleavage sites. | May enhance membrane permeability by masking polar groups. |

| D-Amino Acid Substitution | Peptide bonds involving D-amino acids are not recognized by most human proteases. | Generally improves metabolic stability, leading to longer circulation time. |

This table summarizes common strategies for enhancing the stability and bioavailability of peptide-based molecules.

Mimicking Peptide Secondary Structures

The biological function of many peptides is dictated by their secondary structures, such as α-helices and β-turns. nih.gov These motifs are often responsible for mediating protein-protein interactions (PPIs). Peptidomimetics are frequently designed to mimic these structures to act as inhibitors of such interactions. nih.gov

Rigid scaffolds, including cyclic systems, are instrumental in this mimicry. By strategically placing functional groups on a constrained framework like a cyclohexanol (B46403) ring, it is possible to project amino acid side-chain analogues in the precise spatial orientation required to mimic a key helical or turn region of a native peptide. This approach allows for the creation of smaller, more stable molecules that can effectively disrupt disease-relevant PPIs.

Synthetic Methodologies for Aminocyclohexanol-Based Peptidomimetics

The synthesis of peptidomimetics is a complex field that leverages both solid-phase and solution-phase chemistry. escholarship.orgnih.gov For scaffolds like aminocyclohexanol, synthetic routes often involve the initial preparation of the core ring structure, followed by its incorporation into a growing peptide chain or its use as a central template onto which functional groups are added. Solid-phase synthesis is a powerful tool that enables the rapid generation of libraries of related compounds for screening purposes. escholarship.orgnih.gov Methodologies like isocyanide-based multicomponent reactions (IMCRs) have also proven efficient for creating linear peptide-like structures that can be later cyclized to form complex peptidomimetics. mdpi.com

Oxetane-Based Peptidomimetics and Their Conformational Impact

While distinct from aminocyclohexanol scaffolds, the study of other backbone modifications provides valuable context for peptidomimetic design. One such modification is the replacement of a backbone carbonyl group with a 3-amino-oxetane heterocycle. Oxetanes are four-membered ether rings that can act as bioisosteres of carbonyls, potentially improving metabolic stability and aqueous solubility.

Structure-Activity Relationship (SAR) Studies in Peptidomimetic Development

Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. drugdesign.org The goal of SAR studies is to identify the key structural features—the pharmacophore—that are essential for a molecule's function. nih.gov

In the development of peptidomimetics, SAR is an iterative process. A lead compound is identified, and then systematic modifications are made to its structure. umich.edu For a peptidomimetic based on an aminocyclohexanol scaffold, this could involve:

Altering the substituents on the cyclohexane (B81311) ring.

Changing the nature of the side chains attached to the scaffold.

Modifying the stereochemistry of the chiral centers.

Each new analogue is tested for biological activity, and the results are used to build a model of how structural changes affect potency, selectivity, and other properties. drugdesign.org This process guides the design of next-generation compounds with improved therapeutic profiles. For example, in a series of 3-aminocyclohex-2-en-1-one derivatives, SAR studies revealed that maintaining an intramolecular hydrogen bond was important for locking the molecule in a favorable conformation for binding to its target. umich.edu This knowledge-driven approach is critical for optimizing lead compounds into viable drug candidates. nih.gov

| Compound | Modification | Biological Activity (IC50) |

| Lead Compound (CX4338) | Phenylthioamide and benzylamino functionalities on a cyclohexanone (B45756) core. | Active |

| Analogue 2 | Bicyclic thiazolopyrimidinone core. | Inactive |

| Analogue 3 | Bicyclic quinolinone core. | Inactive |

| Analogue 7 | Replacement of phenylthioamide with a different amide. | Significantly Reduced Activity |

This table presents hypothetical SAR data based on findings for related aminocyclohexenone scaffolds, illustrating how structural modifications impact biological activity. umich.eduresearchgate.net

Conformational Analysis and Stereochemical Features of 3 Aminocyclohexanols

pH-Triggered Conformational Switches in Aminocyclohexanol Derivatives

Derivatives of aminocyclohexanol can function as molecular switches, undergoing significant conformational changes in response to shifts in pH. This behavior is primarily driven by the protonation state of the amino group. In a neutral or basic environment, the amino group is uncharged, and the conformational equilibrium of the cyclohexane (B81311) ring is dictated by the steric and electronic preferences of its substituents. However, upon acidification of the environment, the amino group becomes protonated, forming an ammonium (B1175870) cation.

This protonation can induce a dramatic shift in the conformational equilibrium, leading to a "flip" of the cyclohexane ring. The driving force behind this conformational switch is often the formation of a strong intramolecular hydrogen bond between the newly formed ammonium group (as a hydrogen bond donor) and the hydroxyl group (as a hydrogen bond acceptor). researchgate.netpacific.edu This interaction can be energetically favorable enough to overcome other steric or electronic preferences, forcing the ring into a conformation that might otherwise be less stable. For instance, in certain trans-2-aminocyclohexanol derivatives, protonation of the amino group leads to a conformational flip where the ammonio and hydroxy groups predominantly occupy equatorial positions to facilitate this intramolecular hydrogen bond. researchgate.net The energy of these interactions has been estimated to be over 10 kJ/mol and can exceed 20 kJ/mol in some models. researchgate.net

This pH-triggered conformational change is not merely a localized event but can be transmitted through the molecular structure, altering the orientation of other remote substituents on the cyclohexane ring. pacific.edu This principle allows for the design of "conformational transmitters" where a change in pH at one site of the molecule induces a predictable geometric change at another. The ability to tune the pH at which this conformational flip occurs can be achieved by modifying the substituents on the amino group, thereby altering its basicity (pKa). westmont.edu This concept has been explored in the development of pH-sensitive lipid vesicles for targeted drug delivery, where the conformational change disrupts the vesicle membrane in acidic environments, such as those found in tumor tissues, leading to the release of the encapsulated drug. pacific.edu

The equilibrium between the different conformers as a function of pH can be quantitatively studied using ¹H NMR spectroscopy, which allows for the determination of the populations of each conformer by analyzing proton-proton coupling constants. westmont.edupacific.edu

Intramolecular Hydrogen Bonding in cis-3-Aminocyclohexanols

Intramolecular hydrogen bonding plays a crucial role in dictating the preferred conformation of cis-3-aminocyclohexanols. In this stereoisomer, both the amino and hydroxyl groups are on the same face of the cyclohexane ring. This arrangement allows for the formation of an intramolecular hydrogen bond between the two groups. This interaction can occur when the cyclohexane ring adopts a chair conformation where the amino and hydroxyl groups are either both in axial positions (diaxial) or both in equatorial positions (diequatorial).

In the case of cis-3-methoxycyclohexanol (B2581982), a related compound, studies have shown that the diaxial conformer is significantly stabilized by an intramolecular hydrogen bond. nih.gov This stabilization can be strong enough to make the diaxial conformation, which is typically disfavored due to 1,3-diaxial interactions, a major contributor to the conformational equilibrium. The strength of this intramolecular hydrogen bond in cis-3-methoxycyclohexanol has been calculated to be approximately 18.4 kJ/mol. nih.gov

For cis-3-aminocyclohexanols, a similar stabilizing intramolecular hydrogen bond can be expected. The amino group can act as a hydrogen bond acceptor (N···H-O) or, in its protonated form, as a hydrogen bond donor (N⁺-H···O). This interaction locks the relative orientation of the amino and hydroxyl groups, thereby reducing the conformational flexibility of the molecule. The presence and strength of this hydrogen bond can be influenced by the solvent, as polar, hydrogen-bonding solvents can compete for hydrogen bonding with the amino and hydroxyl groups, potentially disrupting the intramolecular interaction. nih.gov The formation of this intramolecular hydrogen bond is a key feature that distinguishes the conformational behavior of the cis isomer from its trans counterpart, where the substituents are on opposite faces of the ring and cannot interact in this manner.

Influence of Substituents on Conformational Flexibility and Preference

The conformational flexibility and the preferred conformation of the 3-aminocyclohexanol (B121133) ring are significantly influenced by the nature and position of other substituents. The cyclohexane ring typically exists in a dynamic equilibrium between two chair conformations. The position of this equilibrium is determined by the steric and electronic properties of the substituents.

Generally, bulky substituents prefer to occupy the more spacious equatorial positions to minimize steric strain arising from 1,3-diaxial interactions. The energy difference between the axial and equatorial conformations for a given substituent is known as its A-value. Substituents with larger A-values will have a stronger preference for the equatorial position.

In the context of 3-aminocyclohexanol, the amino and hydroxyl groups themselves have conformational preferences. However, as discussed previously, the ability to form intramolecular hydrogen bonds or the protonation state of the amino group can override simple steric considerations. The presence of other substituents on the ring can further modulate this behavior. For example, the introduction of bulky alkyl groups could sterically hinder the formation of an intramolecular hydrogen bond or could further stabilize a particular chair conformation.

The electronic nature of substituents can also play a role. Electron-withdrawing or electron-donating groups can alter the acidity or basicity of the hydroxyl and amino groups, respectively, thereby influencing the strength of any hydrogen bonding interactions. westmont.edu The variation of substituents allows for a fine-tuning of the conformational equilibrium. pacific.edu For instance, in related systems, it has been shown that changing the substituents on the amino group can alter the pH sensitivity of the molecule. westmont.edu The conformational flexibility of the ring can also be affected, as certain substitution patterns may lead to more rigid structures or, conversely, may introduce additional conformational possibilities, such as twist-boat conformations. researchgate.net

Spectroscopic Techniques in Conformational Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the detailed conformational analysis of 3-aminocyclohexanols in solution. nih.govauremn.org.br

¹H NMR Spectroscopy: The analysis of proton (¹H) NMR spectra provides a wealth of information about the average conformation of the molecule. The key parameters derived from ¹H NMR spectra are chemical shifts and spin-spin coupling constants (J-couplings). The magnitude of the vicinal coupling constant (³J) between two protons on adjacent carbon atoms is dependent on the dihedral angle between them, as described by the Karplus equation. mdpi.com

For a cyclohexane ring in a chair conformation, the dihedral angle between two axial protons on adjacent carbons is approximately 180°, resulting in a large coupling constant (typically 8-13 Hz). The dihedral angle between an axial and an equatorial proton is about 60°, leading to a smaller coupling constant (typically 2-5 Hz), and the angle between two equatorial protons is also about 60°, giving a similarly small coupling constant. By measuring the ³J values for the protons on the cyclohexane ring, particularly the protons on the carbons bearing the amino and hydroxyl groups, it is possible to determine whether these substituents are in axial or equatorial positions. mdpi.com Since the molecule is often in rapid equilibrium between two chair conformations, the observed coupling constants are a population-weighted average of the coupling constants for each individual conformer. This allows for the calculation of the relative populations of the conformers in the equilibrium. pacific.edu

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that provides information about the spatial proximity of protons. It detects through-space interactions between protons that are close to each other (typically within 5 Å), regardless of whether they are connected by chemical bonds. In a NOESY spectrum, cross-peaks are observed between protons that are close in space. columbia.edu

For 3-aminocyclohexanols, NOESY can be used to distinguish between different stereoisomers and to confirm conformational assignments. For example, in a diaxial conformation of a cis-isomer, strong NOE cross-peaks would be expected between the axial protons at positions 1 and 3 and the other axial protons on the same face of the ring. mdpi.com Conversely, in a diequatorial conformation, NOEs would be observed between the equatorial protons and their neighbors. The presence or absence of specific NOE cross-peaks can provide definitive evidence for the preferred conformation and the relative stereochemistry of the substituents. mdpi.comnih.gov

The table below summarizes typical ¹H NMR coupling constants used in the conformational analysis of cyclohexane derivatives.

| Interaction | Dihedral Angle (approx.) | Typical ³J (Hz) |

| Axial-Axial | 180° | 8 - 13 |

| Axial-Equatorial | 60° | 2 - 5 |

| Equatorial-Equatorial | 60° | 2 - 5 |

Infrared (IR) Absorption Spectroscopy

Infrared (IR) absorption spectroscopy is a valuable technique for studying hydrogen bonding in 3-aminocyclohexanols. The frequency of the O-H and N-H stretching vibrations is highly sensitive to their involvement in hydrogen bonds.

In the absence of hydrogen bonding, a "free" hydroxyl group typically shows a sharp absorption band in the region of 3600-3650 cm⁻¹. When the hydroxyl group acts as a hydrogen bond donor, the O-H bond is weakened and lengthened, resulting in a shift of the stretching frequency to a lower wavenumber (typically 3200-3500 cm⁻¹) and a significant broadening of the absorption band. nih.gov Similarly, the N-H stretching vibrations of the amino group are also affected by hydrogen bonding.

IR spectroscopy is particularly useful for distinguishing between intramolecular and intermolecular hydrogen bonding. quora.com This is achieved by recording spectra at different concentrations in a non-polar solvent. researchgate.net

Intermolecular hydrogen bonds are formed between different molecules. The extent of this bonding is dependent on the concentration. As the solution is diluted, the molecules move further apart, and the intermolecular hydrogen bonds are broken. This results in a decrease in the intensity of the broad, lower-frequency band and a corresponding increase in the intensity of the sharp, higher-frequency band of the free O-H group. youtube.com

Intramolecular hydrogen bonds are formed within a single molecule, such as in cis-3-aminocyclohexanol. The formation of this bond is independent of concentration. Therefore, upon dilution, the position and relative intensity of the absorption band corresponding to the intramolecularly hydrogen-bonded O-H group remain unchanged. researchgate.netyoutube.com

By observing the effect of dilution on the O-H and N-H stretching bands, one can confirm the presence of intramolecular hydrogen bonding, a key feature in the conformational analysis of these compounds.

Circular Dichroism (CD) Analysis for Absolute Configuration

Circular Dichroism (CD) spectroscopy is a powerful technique used to determine the absolute configuration of chiral molecules like (1S,3S)-3-aminocyclohexanol. nih.gov Chiral molecules interact differently with left and right circularly polarized light, resulting in a differential absorption that is measured by the CD spectrometer. spectroscopyeurope.com The resulting CD spectrum is a plot of this differential absorption versus wavelength.

Enantiomers, which are non-superimposable mirror images of each other, produce CD spectra that are equal in magnitude but opposite in sign. spectroscopyeurope.com This property is the basis for determining the absolute configuration of a chiral molecule. The process typically involves the following steps:

Experimental Measurement: The CD spectrum of the 3-aminocyclohexanol sample is recorded experimentally.

Comparison: The experimental CD spectrum is then compared to the simulated spectra for the two enantiomers.

Assignment: The absolute configuration of the sample is assigned based on which of the simulated spectra provides the best match with the experimental spectrum. mtoz-biolabs.com

This non-destructive technique is particularly valuable as it provides information about the absolute stereochemistry of the molecule in solution and does not require crystallization, which is a prerequisite for X-ray crystallography. spectroscopyeurope.com

Computational Chemistry and Theoretical Studies on 3 Aminocyclohexanols

Molecular Modeling and Reaction Energy Profile Calculations

Molecular modeling techniques are pivotal in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed, offering insights into the feasibility and kinetics of a given transformation.

Quantum chemical calculations are instrumental in predicting the geometries and energies of transition states, which are critical for understanding reaction mechanisms and selectivity. nih.govrsc.org While specific studies on (1S,3S)-3-aminocyclohexanol are not extensively documented, computational methods have been broadly applied to elucidate the mechanisms of reactions involving similar cyclic molecules. rsc.orgrsc.org For instance, in reactions such as nucleophilic additions or substitutions involving the amino or hydroxyl groups of 3-aminocyclohexanol (B121133), computational models can predict the most likely pathways by identifying the lowest energy transition states.

The general approach involves locating the transition state structure on the potential energy surface, which is a first-order saddle point. This is followed by intrinsic reaction coordinate (IRC) calculations to confirm that the identified transition state connects the reactants and products. nih.gov These calculations can reveal the concerted or stepwise nature of a reaction and highlight key intermolecular interactions that stabilize the transition state.

Table 1: Hypothetical Relative Energies for a Nucleophilic Addition to a Derivative of 3-Aminocyclohexanol

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 (Axial Attack) | +15.2 |

| Transition State 2 (Equatorial Attack) | +12.5 |

| Product | -5.8 |

Note: This table is illustrative and based on general principles of computational studies of cyclic systems.

Ab-Initio Calculations for Elucidating Stereoselectivity Origins

Ab-initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are a powerful tool for understanding the origins of stereoselectivity. In the context of 3-aminocyclohexanols, these calculations can explain why a particular stereoisomer is formed preferentially in a chemical reaction. acs.org